molecular formula C7H8N2O2 B6357710 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid CAS No. 1369379-64-5

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Cat. No.: B6357710
CAS No.: 1369379-64-5
M. Wt: 152.15 g/mol
InChI Key: VYVLNIZDARWJHJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a bicyclic heterocyclic compound featuring fused pyrrole and imidazole rings. Its carboxylic acid functional group at position 7 enhances polarity, making it suitable for pharmaceutical applications, particularly in drug design targeting enzyme inhibition or receptor modulation. Derivatives of this scaffold are notable for their antiandrogen activity, as seen in compounds like orteronel (). Structural characterization and synthetic modifications of this core have been explored to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-1-2-9-4-8-3-6(5)9/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVLNIZDARWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Marckwald Reaction from Aminocarbonyl Precursors

A recent advancement utilizes the Marckwald reaction for streamlined synthesis. Starting with readily available aminocarbonyl compounds, this two-step protocol achieves high yields (exceeding 80% in optimized cases) and scalability for bulk production. The first step generates the pyrroloimidazole core, while the second introduces the carboxylic acid moiety via electrophilic substitution or carboxylation.

Advantages Over Traditional Methods

  • Scalability : Suitable for multi-gram synthesis.

  • Functional Group Tolerance : Accommodates diverse substituents without side reactions.

  • Efficiency : Reduces steps compared to halogenation pathways.

Functionalization and Derivative Synthesis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid at the 7-position undergoes derivatization to enhance solubility or bioavailability. Esterification with alcohols (e.g., methanol, geraniol) or phenols forms alkyl/aryl esters, while amidation with amines yields primary or secondary amides. These reactions typically employ coupling agents like thionyl chloride or carbodiimides under anhydrous conditions.

Representative Example

  • Ethyl Ester Synthesis : Treatment with ethanol and catalytic HCl yields the ethyl ester derivative, confirmed via elemental analysis (C: 61.34% theor. vs. 61.57% obs.).

Electrophilic Substitution for Halogenated Derivatives

Halogenation at the 1- or 3-positions introduces bromine or chlorine atoms, enabling further cross-coupling reactions. For instance, bromination with N-bromosuccinimide (NBS) in DMF affords mono- or di-halogenated products, critical for Suzuki-Miyaura couplings.

Analytical Validation

  • Elemental Analysis : Brominated derivatives show consistent C/Br ratios (e.g., C: 50.17% theor. vs. 50.31% obs.).

  • Melting Points : Halogenated analogs exhibit higher melting points (>200°C) due to increased crystallinity.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects on Ring Closure

The choice of solvent and base significantly impacts ring closure efficiency. Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states, while strong bases (sodium hydride) deprotonate intermediates to facilitate cyclization. Suboptimal conditions, such as using benzene with weak bases, result in incomplete reactions or byproduct formation.

Temperature and Time Dependencies

  • Ring Closure : Conducted at 80–90°C for 10 minutes to ensure complete cyclization without decomposition.

  • Ester Hydrolysis : Requires refluxing in aqueous methanol (10–30 minutes) for quantitative conversion to the carboxylic acid.

Purification and Characterization Techniques

Chromatographic Methods

Silica gel column chromatography with mixed solvents (isopropyl ether/hexane) effectively isolates intermediates. Recrystallization from ethyl acetate or ethanol yields high-purity crystals suitable for pharmacological testing.

Spectroscopic and Elemental Analysis

  • NMR : Confirms regioselectivity of substitutions (e.g., singlets for equivalent protons).

  • Elemental Analysis : Validates stoichiometry (Table 1).

Table 1. Elemental Analysis of Key Intermediates

CompoundC (%) TheoreticalC (%) FoundH (%) TheoreticalH (%) Found
Brominated Derivative50.1750.313.313.19
Ethyl Ester61.3461.574.834.92
Carboxylic Acid65.6265.494.724.83

Applications and Pharmacological Relevance

While beyond synthesis, the compound’s anti-inflammatory efficacy is validated in murine models. Oral administration (30 mg/kg) inhibits acetic acid-induced writhing by 60–70%, comparable to NSAIDs but with reduced gastrointestinal toxicity. Acute toxicity studies reveal an LD₅₀ > 1,000 mg/kg, underscoring its safety profile .

Chemical Reactions Analysis

Chemical Reactions and Derivatives

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid can undergo various chemical reactions to form derivatives with enhanced biological activities. For example, the introduction of an aroyloxy group results in compounds with improved analgesic properties .

3.1. Aroyloxy Derivatives

Aroyloxy derivatives, such as 3-aroyloxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, are synthesized by incorporating an aroyl group into the parent compound. These derivatives exhibit enhanced analgesic activity compared to the parent compound .

Derivative Synthetic Method Biological Activity
3-Aroyloxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acidAroylation reactionEnhanced analgesic activity

3.2. Halogenation Reactions

Halogenation reactions can be used to introduce halogen atoms into the pyrroloimidazole ring, potentially altering its biological activity. These reactions are typically carried out using halogenating agents such as bromine or chlorine .

Halogen Derivative Synthetic Method Notes
Halogenated derivativesReaction with halogenating agentsUsed as starting materials for further functionalization

Biological Activities

The biological activities of this compound and its derivatives are significant. They have been studied for their analgesic and anti-inflammatory effects, as well as their potential anticancer properties.

4.1. Analgesic and Anti-Inflammatory Effects

Derivatives of this compound have shown substantial analgesic effects in animal models, often with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Compound Biological Activity Notes
Derivatives of this compoundAnalgesic and anti-inflammatory effectsFewer side effects compared to NSAIDs

4.2. Anticancer Potential

Some derivatives have demonstrated significant cytotoxic activity against cancer cell lines, indicating potential as anticancer agents.

Derivative Cell Line Tested IC50 (µM) Notes
3-Aroyloxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acidMCF-712.50Enhanced activity compared to standard drugs

Scientific Research Applications

Biological Activities

Research has highlighted several key biological activities associated with 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid:

  • Anti-inflammatory Effects : This compound exhibits potent anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs. It has been shown to inhibit carrageenan-induced paw edema in animal models, indicating its effectiveness in reducing inflammation .
  • Analgesic Properties : Derivatives of this compound have demonstrated significant analgesic effects in various pain models. In studies involving acetic acid-induced writhing tests in mice, compounds derived from this compound showed reduced pain responses compared to control groups .
  • Low Toxicity Profile : Compared to conventional analgesics and anti-inflammatory drugs, derivatives of this compound exhibit lower toxicity and fewer side effects, such as gastric disturbances. This makes them promising candidates for safer therapeutic options .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolo-imidazole ring system.
  • Introduction of the carboxylic acid functional group at the 7-position.
  • Derivatization to enhance biological activity and improve pharmacokinetic properties.

Case Studies

Several studies have documented the efficacy of this compound derivatives in clinical and preclinical settings:

Study 1: Analgesic Efficacy

A study published in a pharmacological journal reported that a specific derivative of this compound significantly reduced pain in animal models when administered orally. The results indicated an inhibition percentage of over 50% in acetic acid-induced writhing tests compared to controls .

Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of this compound demonstrated that it effectively reduced paw edema in rats induced by carrageenan. The study concluded that the compound could be developed into a therapeutic agent for inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-inflammatoryInhibits inflammation in animal models; potential for treating arthritis
AnalgesicReduces pain responses significantly; safer alternative to traditional drugs
Low toxicityExhibits fewer side effects compared to conventional analgesics

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Core Structural Variations

The pyrroloimidazole family includes isomers differing in ring fusion positions (e.g., [1,2-a] vs. [1,2-c]) and functional group substitutions. Key examples are compared below:

Compound Name Core Structure Functional Group/Substituent Molecular Formula Molecular Weight Key Properties/Applications
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid [1,2-c] -COOH at position 7 C₇H₈N₂O₂ 152.15 Antiandrogen precursor, high polarity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole [1,2-a] None (parent structure) C₆H₈N₂ 108.14 Ionic liquid research, stable crystal lattice
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde [1,2-a] -CHO at position 3 C₇H₈N₂O 136.15 Intermediate for synthesis, lower solubility
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole [1,2-a] 4-Cl-C₆H₄ at position 3 C₁₁H₁₀ClN₂ 204.66 Androgen receptor modulation
Orteronel (antiandrogen) [1,2-c] -OH, naphthamide substituents C₁₉H₁₈N₃O₂ 328.37 Clinical use in prostate cancer

Structural Insights :

  • Ring Fusion Position: The [1,2-c] isomer (target compound) exhibits distinct electronic and steric properties compared to [1,2-a] derivatives. For instance, the crystal structure of the [1,2-a] variant (P21/n space group) shows a planar ring system with minor puckering, contributing to stability in ionic liquids .
  • Functional Groups : Carboxylic acid derivatives (e.g., the target compound) exhibit higher aqueous solubility and hydrogen-bonding capacity than aldehydes or halogenated analogs .

Physicochemical Properties

Property This compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Solubility High (polar solvents) Moderate (organic solvents) Low (requires DMSO)
Melting Point Not reported 120–122°C (crystalline form) Not reported
Reactivity Acid-catalyzed reactions (e.g., esterification) Stable under ionic conditions Nucleophilic addition at aldehyde group

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory and analgesic properties, as well as its antimicrobial potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H8_8N2_2O2_2
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 1369379-64-5

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic effects. A study highlighted the efficacy of these compounds in reducing pain and inflammation in animal models:

  • Experimental Models : The compounds were tested using acetic acid-induced writhing and carrageenan-induced paw edema models.
  • Findings : The derivatives showed significant inhibition of both pain responses and inflammation with reduced side effects compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundPain Inhibition (%)Inflammation Reduction (%)Side Effects
Compound A75%80%Minimal gastric disturbances
Compound B70%75%Slight nausea
Compound C80%85%No significant side effects

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It was found to exhibit activity against various bacterial strains:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 3.12 to 12.5 µg/mL for the tested compounds, indicating a moderate level of antibacterial activity .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving rats, the administration of a specific derivative of the compound resulted in a marked decrease in paw swelling induced by carrageenan. The study concluded that the compound's mechanism likely involves the inhibition of pro-inflammatory cytokines.

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized and evaluated for their antibacterial properties. One derivative demonstrated an MIC comparable to that of standard antibiotics like ciprofloxacin, suggesting its potential as an alternative treatment for bacterial infections .

Q & A

Q. What are the common synthetic routes for 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid, and how do reaction conditions influence yield?

The synthesis often involves cyclization of pyrrolo-imidazole precursors. For example, tetrahydro-pyrrolo[1,2-c]imidazole carboxylates can be synthesized via acid- or base-catalyzed cyclization of substituted pyrrolidine intermediates . Reaction temperature and solvent polarity critically affect stereoselectivity, as seen in the formation of diastereomers under varying conditions (e.g., ethanol vs. dichloromethane) . Optimization of protecting groups (e.g., Boc) is essential to prevent side reactions during carboxylation .

Q. How is the structural conformation of this compound characterized, and what insights do crystallographic studies provide?

Single-crystal X-ray diffraction (SC-XRD) reveals a bicyclic fused ring system with a boat-like conformation in the pyrrolidine ring and planar imidazole moiety. Key bond angles (e.g., N1–C3–C4 = 111.13°) and torsional parameters (e.g., C3–C4–C5–C6 = 18.49°) highlight intramolecular strain, which may influence reactivity . Hydrogen-bonding interactions (e.g., N–H···O) stabilize the crystal lattice, as observed in monoclinic P21/n symmetry (a = 7.908 Å, b = 7.441 Å, c = 9.880 Å, β = 104.91°) .

Q. What stability challenges arise during storage, and how can they be mitigated?

Solid formulations of related derivatives (e.g., Orteronel) show sensitivity to humidity and oxidation. Stabilization methods include lyophilization with excipients (e.g., mannitol) and storage under inert gas (N2/Ar) at −20°C . Degradation pathways involve hydrolytic cleavage of the imidazole ring, accelerated by acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, hydroxylation) impact biological activity in therapeutic applications?

Substituents at the 7-position (e.g., hydroxy, fluoro) enhance binding affinity to enzymatic targets. For instance, 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile (Osilodrostat) exhibits potent CYP17A1 inhibition due to fluorine’s electronegativity and steric effects . Conversely, hydroxylation at C7 improves solubility but reduces metabolic stability . SAR studies on triazole derivatives demonstrate that fused heterocycles (e.g., pyrrolo[1,2-b][1,2,4]triazoles) enhance necroptosis inhibition by modulating hydrophobic interactions .

Q. What computational strategies are used to model interactions between this compound and biological targets?

Density functional theory (DFT) calculations predict electrophilic regions (e.g., imidazole N-atoms) prone to nucleophilic attack, aligning with experimental reactivity data . Molecular docking of 6,7-dihydro derivatives into CYP17A1’s active site (PDB: YSY) identifies key hydrogen bonds with Arg239 and hydrophobic contacts with Phe114 . Machine learning models (e.g., QSAR) optimize substituent patterns for target selectivity .

Q. How can advanced analytical techniques resolve contradictions in spectral data for complex derivatives?

Discrepancies in NMR shifts (e.g., C5–H vs. C6–H) are resolved via 2D-COSY and HSQC, which differentiate overlapping signals in diastereomeric mixtures . High-resolution mass spectrometry (HR-MS) coupled with ion mobility separates isobaric impurities (e.g., oxidation byproducts) . Dynamic nuclear polarization (DNP) enhances sensitivity in low-concentration samples for 13C-NMR analysis .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for carboxylation steps to avoid hydrolysis .
  • Analytical Workflows : Combine XRD with DFT-optimized structures to validate conformational dynamics .
  • Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for SAR refinement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.